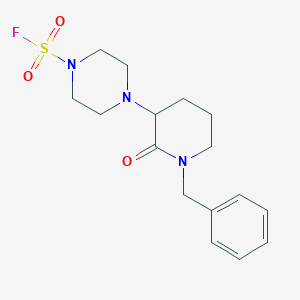

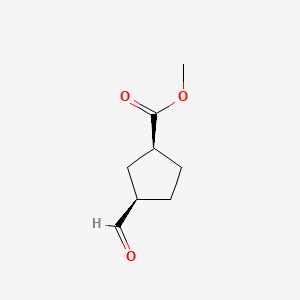

methyl (1S,3R)-3-formylcyclopentane-1-carboxylate

Übersicht

Beschreibung

The description of a compound typically includes its IUPAC name, molecular formula, and structure . It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors.

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various types of reactions, such as reductive amination of aldehydes and ketones .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule . Techniques such as X-ray crystallography can be used to determine the structure .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can tell us a lot about its chemical properties .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, and reactivity .Wissenschaftliche Forschungsanwendungen

N-Formylation and N-Methylation of Amines

Methyl (1S,3R)-3-formylcyclopentane-1-carboxylate, a compound of interest in organic synthesis, can be related to processes like N-formylation and N-methylation of amines, which are pivotal for generating key intermediates in pharmaceuticals and agrochemicals. A notable method involves the environmentally friendly use of carbon dioxide (CO2) as the carbon source, alongside N-heterocyclic carbenes (NHCs) as catalysts. This approach emphasizes sustainability and cost-efficiency, leveraging CO2's low toxicity and abundance (Bobbink, Das, & Dyson, 2017).

Silylcarbocyclization and Carbonylative Silylcarbocyclization

The compound under study may also find relevance in the context of silylcarbocyclization (SiCaC) and carbonylative silylcarbocyclization (CO-SiCaC) reactions. These reactions facilitate the synthesis of functionalized cyclopentanes, serving as versatile intermediates for creating a variety of heterocyclic and carbocyclic compounds. The use of rhodium catalysts under certain conditions can yield compounds like 2-formylmethyl-1-silylmethylidene-2-cyclopentane, highlighting the synthetic utility of these processes (Ojima et al., 2002).

Copper Catalysis in N-Formylation and N-Methylation

Copper catalysis plays a significant role in the selective N-methylation or N-formylation of amines with CO2 and phenylsilane. The choice of ligand can switch the reaction outcome between N-methylation and N-formylation, demonstrating the catalytic versatility and potential application in synthesizing formamides and methylamines. This method represents an innovative approach to utilize CO2, offering a greener alternative for amine functionalization (Li et al., 2018).

Active DNA Demethylation

While not directly related to the synthesis or functionalization of this compound, understanding the mechanisms of DNA methylation and demethylation is crucial in epigenetics and gene regulation. Studies on TET-mediated DNA demethylation reveal insights into the reversal of DNA methylation, a process pivotal for cellular differentiation and development (Wu & Zhang, 2017).

Wirkmechanismus

Target of Action

Methyl (1S,3R)-3-formylcyclopentane-1-carboxylate primarily targets the enzyme glutathione peroxidase 4 (GPx4) . GPx4 plays a crucial role in protecting cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water .

Mode of Action

This compound interacts with GPx4, inhibiting its activity . This inhibition leads to an increase in intracellular lipid peroxidation, a process that can cause cell damage and death . Additionally, this compound also blocks the activation of the mammalian target of rapamycin (mTOR) signaling pathway through interactions with GPX4 .

Biochemical Pathways

The inhibition of GPx4 by this compound affects the glutathione pathway, leading to an increase in oxidative stress within the cell . This oxidative stress can trigger a type of regulated cell death known as ferroptosis . The compound also impacts the mTOR signaling pathway, which plays a key role in cell growth, proliferation, and survival .

Pharmacokinetics

It is soluble in DMSO, which suggests it may be well-absorbed in the body

Result of Action

The inhibition of GPx4 by this compound and the subsequent increase in lipid peroxidation can lead to cell death, specifically through a process called ferroptosis . This can result in decreased cell viability and disruption of cell migration, particularly in certain cancer cell lines .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl (1S,3R)-3-formylcyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)7-3-2-6(4-7)5-9/h5-7H,2-4H2,1H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVYLYFSTLOVFO-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@H](C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514188 | |

| Record name | Methyl (1S,3R)-3-formylcyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65553-68-6 | |

| Record name | Methyl (1S,3R)-3-formylcyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B2567877.png)

![4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2567881.png)

![2-(4-methylbenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2567883.png)

![5-(allylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2567885.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2567888.png)

![N-(3,5-dimethoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide](/img/structure/B2567890.png)

![4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]butanoic acid](/img/structure/B2567894.png)